Here are some specific scientific research applications of Salicylic Acid-13C6:
6-Hydroxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylic acid is a carbon-13 isotopically labeled derivative of cyclohexa-1,3,5-triene-1-carboxylic acid. This compound features a hydroxyl group and a carboxylic acid group on a cyclohexatriene ring structure. The incorporation of carbon-13 isotopes enhances its utility in various analytical and biological studies, particularly in tracing metabolic pathways and understanding the behavior of similar compounds in biological systems.
The molecular formula of this compound is C7H7O3 with a specific focus on the isotopic labeling that allows for enhanced detection and analysis in research settings. The presence of the hydroxyl group contributes to its potential reactivity and biological interactions.
Salicylic Acid-13C6 itself doesn't have a specific mechanism of action. Its primary purpose is to serve as a tracer for studying the metabolism of salicylic acid. Salicylic acid exhibits various mechanisms depending on the context:
Common reagents used in these reactions include potassium permanganate for oxidation and lithium aluminum hydride for reduction.
The biological activity of 6-hydroxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylic acid is primarily associated with its potential as an anti-inflammatory agent. Similar compounds have been studied for their ability to inhibit cyclooxygenase enzymes and reduce the synthesis of pro-inflammatory mediators. Additionally, its carbon-13 labeling may facilitate studies on its metabolic pathways and interactions within biological systems.
The synthesis of 6-hydroxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylic acid typically involves several steps:
These methods are optimized for yield and purity to produce the desired isotopically labeled compound.
This compound has several applications in scientific research:
Interaction studies involving 6-hydroxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylic acid often focus on its binding affinity to biological targets such as enzymes or receptors. These studies help elucidate its mechanism of action and potential therapeutic applications. Techniques like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) may be employed to measure these interactions quantitatively.
Several similar compounds can be compared to 6-hydroxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylic acid based on their structural features and applications:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
2-Amino(13C6)benzoic acid | Contains an amino group instead of hydroxyl | Used as an antimicrobial agent |
Mesalazine | A non-labeled derivative with anti-inflammatory properties | Commonly used for treating inflammatory bowel diseases |
Sulfasalazine | A prodrug that metabolizes into mesalazine | Combines anti-inflammatory and antibacterial properties |
2-Hydroxybenzoic acid | Simple phenolic compound without isotopic labeling | Used in various industrial applications |
Uniqueness: The uniqueness of 6-hydroxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylic acid lies in its carbon-13 isotopic labeling which enhances its analytical capabilities compared to non-labeled counterparts. This feature allows for precise tracking in metabolic studies that are crucial for drug development and biochemical research.
The molecular geometry of 6-hydroxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylic acid is fundamentally determined by its aromatic cyclohexatriene core structure [15]. The compound exhibits a planar aromatic ring configuration with all carbon atoms arranged in a hexagonal geometry, maintaining bond angles approximately 120 degrees as characteristic of benzene-type aromatic systems [17].
The aromatic ring adopts a completely planar conformation to maximize pi-electron delocalization across the six-membered ring [25]. Unlike saturated cyclohexane derivatives that can adopt chair conformations to minimize strain, the aromatic nature of this compound constrains the ring to planarity [28]. The presence of the hydroxyl group at position 6 and the carboxylic acid group at position 1 introduces specific conformational considerations through intramolecular hydrogen bonding interactions [31].
Structural Parameter | Value | Reference Method |
---|---|---|
Ring bond angles | ~120° | Density functional theory calculations |
Carbon-carbon bond lengths | 1.39-1.40 Å | X-ray crystallography |
Planarity deviation | <0.01 Å | Computational geometry optimization |
Hydroxyl-carboxyl distance | 2.6-2.8 Å | Molecular modeling |
The conformational behavior of the carboxylic acid group relative to the aromatic ring shows preferred orientations that minimize steric hindrance while maintaining optimal electronic conjugation [31]. Computational studies indicate that the carboxyl group adopts coplanar arrangements with the aromatic system to maximize resonance stabilization [33]. The hydroxyl substituent demonstrates conformational flexibility, with rotational barriers typically ranging from 8-12 kilocalories per mole depending on the specific electronic environment [32].
The electronic structure of the cyclohexatriene core in 6-hydroxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylic acid exhibits characteristic aromatic properties with delocalized pi-electron density distributed across the six-membered ring [16]. The aromatic system demonstrates enhanced stability through resonance delocalization, with pi-electron density concentrated in molecular orbitals spanning the entire ring structure [17].
Spectroscopic analysis reveals that the aromatic ring exhibits characteristic absorption bands in the infrared region at approximately 1610, 1590, and 1450 reciprocal centimeters, indicating the presence of an intact aromatic electronic system [32]. The electronic transitions associated with the aromatic core typically occur in the ultraviolet region, with primary absorption maxima observed between 250-280 nanometers [20].
The presence of the hydroxyl and carboxyl substituents significantly influences the electronic density distribution within the aromatic ring [32]. The hydroxyl group acts as an electron-donating substituent through resonance effects, increasing electron density at ortho and para positions relative to its attachment point [15]. Conversely, the carboxylic acid group functions as an electron-withdrawing substituent, decreasing electron density at positions ortho and para to its attachment [16].
Electronic Property | Measured Value | Analytical Method |
---|---|---|
First ionization potential | 8.2-8.4 electron volts | Photoelectron spectroscopy |
HOMO-LUMO gap | 4.8-5.2 electron volts | Ultraviolet-visible spectroscopy |
Dipole moment | 2.1-2.3 Debye | Computational chemistry |
Polarizability | 95-105 cubic angstroms | Theoretical calculations |
The carbon-13 labeling does not significantly alter the fundamental electronic structure but provides enhanced sensitivity for nuclear magnetic resonance spectroscopy applications [9]. Carbon-13 nuclear magnetic resonance chemical shifts for the aromatic carbons typically range from 125-150 parts per million, with specific values dependent on the local electronic environment created by the hydroxyl and carboxyl substituents [24].
Isotopic purity assessment for 6-hydroxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylic acid requires sophisticated analytical approaches capable of distinguishing between different isotopic compositions [26]. Mass spectrometry techniques, particularly high-resolution time-of-flight mass spectrometry, provide the most accurate methods for determining isotopic enrichment levels [21].
The isotopic purity is typically assessed using isotope pattern deconvolution approaches that analyze the relative abundances of different mass isotopologues [29]. For compounds with complete carbon-13 labeling, the analysis focuses on detecting the presence of unlabeled or partially labeled species that may result from incomplete synthetic incorporation [26].
Assessment Parameter | Typical Range | Analytical Precision |
---|---|---|
Carbon-13 enrichment | 95-99% | ±0.1% |
Molecular ion purity | 96-98% | ±0.2% |
Isotopic distribution accuracy | 98-99.5% | ±0.05% |
Detection limit for unlabeled species | 0.1-0.5% | ±0.02% |
Liquid chromatography coupled with mass spectrometry provides additional separation capabilities to remove potential impurities that might interfere with isotopic purity determinations [12]. The use of multiple reaction monitoring modes allows for enhanced selectivity in detecting specific isotopic species while minimizing matrix effects [29].
Nuclear magnetic resonance spectroscopy serves as a complementary method for isotopic purity assessment, with carbon-13 nuclear magnetic resonance providing direct quantitative information about the extent of isotopic labeling at each carbon position [5]. The integration of carbon-13 nuclear magnetic resonance signals relative to internal standards enables precise determination of isotopic incorporation efficiency [9].
Comparative analysis between 6-hydroxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylic acid and its non-labeled salicylic acid analogues reveals both similarities and distinctions in structural and analytical properties [30]. The fundamental molecular structure remains identical between labeled and unlabeled forms, with the primary difference being the isotopic composition of the carbon atoms within the aromatic ring [4].
Spectroscopic comparisons demonstrate that carbon-13 labeling introduces minimal changes to infrared and ultraviolet-visible spectral characteristics [10]. The vibrational frequencies associated with carbon-hydrogen and carbon-carbon bonds show slight shifts due to the increased mass of carbon-13 nuclei, but these changes are typically within experimental uncertainty for most analytical applications [30].
Comparative Property | Non-labeled Analogue | Carbon-13 Labeled | Difference |
---|---|---|---|
Molecular weight | 138.12 atomic mass units | 144.08 atomic mass units | +5.96 atomic mass units |
Melting point | 156-159°C | 156-159°C | No significant change |
Solubility in water | Moderate | Moderate | No significant change |
Nuclear magnetic resonance chemical shifts | Standard values | Enhanced sensitivity | Improved detection |
Nuclear magnetic resonance spectroscopy provides the most significant analytical advantages for carbon-13 labeled compounds compared to their natural abundance counterparts [9]. The enhanced signal intensity for carbon-13 nuclei in labeled compounds enables more sensitive detection and quantification in complex biological matrices [18]. This improvement is particularly valuable in metabolic studies where low concentrations of target compounds must be accurately measured [21].
Chromatographic behavior shows essentially identical retention characteristics between labeled and unlabeled analogues when using conventional reversed-phase liquid chromatography systems [12]. The slight mass difference does not significantly affect hydrophobic interactions or other retention mechanisms commonly employed in analytical separations [20].
The chemical reactivity of carbon-13 labeled salicylic acid derivatives remains essentially unchanged compared to natural abundance compounds, with reaction rates and mechanisms proceeding through identical pathways [19]. This consistency ensures that labeled compounds serve as accurate tracers for studying the behavior of unlabeled analogues in biological and environmental systems [18].